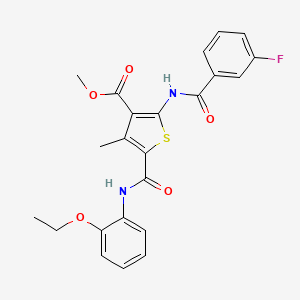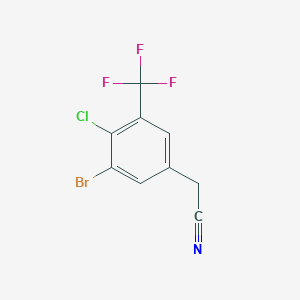
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a complex organic compound with a unique structure that includes a purine base attached to a modified sugar moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions and minimize the production costs while ensuring high purity and yield.
化学反応の分析
Types of Reactions
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs.
科学的研究の応用
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a valuable tool for studying nucleic acid interactions and enzyme activities.
Industry: It can be used in the production of specialized chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites, inhibit enzyme activities, or interfere with nucleic acid synthesis and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug with a modified sugar moiety.
Uniqueness
5-(2-Aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKXGJSZRSHLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)


![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)

![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)


![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)


